An In-depth Technical Guide to 2-Phenylpropionaldehyde Dimethyl Acetal
An In-depth Technical Guide to 2-Phenylpropionaldehyde Dimethyl Acetal
This guide provides a comprehensive technical overview of 2-Phenylpropionaldehyde Dimethyl Acetal (PPDA), a significant molecule in the fields of fragrance chemistry and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and spectroscopic characterization of PPDA, grounding all claims in authoritative data and established scientific principles.
Introduction: The Molecular Profile of a Unique Aroma Chemical
2-Phenylpropionaldehyde dimethyl acetal, also known as hydratropic aldehyde dimethyl acetal, is a synthetic aroma chemical prized for its complex and persistent scent profile.[1] Unlike its aldehyde precursor, 2-phenylpropionaldehyde (hydratropaldehyde), which possesses a sharp, intensely green hyacinth-like aroma, the acetal form offers a softer, more nuanced fragrance.[2][3] Its scent is often described as a multifaceted blend of floral, leafy, green, and earthy notes with unique mushroom and walnut undertones.[1]
The conversion of the aldehyde to the dimethyl acetal serves two primary purposes in fragrance formulation:
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Enhanced Stability: Acetals are significantly more stable than aldehydes in various media, particularly in alkaline conditions found in products like soaps and detergents.[1] The acetal functional group protects the reactive aldehyde from undesired reactions, ensuring the longevity of the fragrance.
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Odor Modification: The acetal structure modulates the odor profile, reducing the harshness of the parent aldehyde and introducing a smoother, richer, and more complex character.
This guide will explore the fundamental chemical properties that underpin these industrial applications.
Physicochemical Properties
The physical and chemical characteristics of a molecule are critical determinants of its behavior and application. PPDA is a colorless to pale yellow oily liquid under standard conditions.[1][4] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆O₂ | [4][5] |
| Molecular Weight | 180.24 g/mol | [4][6] |
| CAS Number | 90-87-9 | [4][6] |
| FEMA Number | 2888 | [4][6] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 100-101 °C @ 12 mmHg111-112 °C @ 12.00 mm Hg | [6][4] |
| Density | 0.992 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.492 - 1.497 | [1][4] |
| Flash Point | 92.22 °C (198.00 °F) | [1] |
| Solubility | Soluble in alcohol and ether; Insoluble in water. | [4] |
| logP (o/w) | 2.579 | [1][4] |
| Shelf Life | 24 months or longer if stored properly | [1] |
Synthesis and Mechanistic Pathway
The most common and direct synthesis of 2-phenylpropionaldehyde dimethyl acetal involves the acid-catalyzed reaction of 2-phenylpropionaldehyde with methanol. This reaction is a classic example of acetal formation, a reversible process that protects the aldehyde functional group.
Reaction Mechanism: Acid-Catalyzed Acetalization
The formation of the acetal proceeds through a multi-step mechanism involving a hemiacetal intermediate. The acid catalyst is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like methanol.
Caption: Acid-catalyzed formation of a dimethyl acetal from an aldehyde.
The key to driving the reaction towards the acetal product is the removal of water as it is formed, in accordance with Le Châtelier's principle. This is often achieved by using a Dean-Stark apparatus or by employing a dehydrating agent.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative procedure for the synthesis of PPDA from its corresponding aldehyde.
Materials:
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2-Phenylpropionaldehyde (Hydratropaldehyde, 95%+)
-
Methanol (Anhydrous)
-
Trimethyl orthoformate (optional, as dehydrating agent)
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p-Toluenesulfonic acid (p-TSA) or other acid catalyst (e.g., conc. HCl)
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Sodium bicarbonate (5% aqueous solution)
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene or other suitable solvent for azeotropic removal of water
Procedure:
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Setup: Assemble a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.
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Charging the Flask: To the flask, add 2-phenylpropionaldehyde (1.0 eq), toluene (approx. 2 mL per mmol of aldehyde), and methanol (2.5-3.0 eq).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.02 eq).
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 2-4 hours). The progress can be monitored by TLC or GC analysis.
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Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer subsequently with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the final 2-phenylpropionaldehyde dimethyl acetal as a clear liquid.
Spectroscopic and Structural Analysis
Spectroscopic analysis is essential for the unambiguous identification and quality control of PPDA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹³C NMR Analysis: The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon environment. Key expected chemical shifts (δ) are:
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Aromatic Carbons: Multiple signals in the range of δ 125-145 ppm.
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Acetal Carbon (C1): A characteristic signal around δ 105-110 ppm.
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Methoxy Carbons (-OCH₃): Two equivalent carbons resonating around δ 52-55 ppm.
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Benzylic Carbon (C2): A signal around δ 40-45 ppm.
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Methyl Carbon (C3): A signal in the aliphatic region, around δ 15-20 ppm.
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-
¹H NMR Analysis: The proton NMR provides information on the types of protons and their connectivity.
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Aromatic Protons (Ar-H): A complex multiplet between δ 7.1-7.4 ppm, integrating to 5H.
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Acetal Proton (H1): A doublet around δ 4.4-4.6 ppm, coupled to the benzylic proton (H2).
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Methoxy Protons (-OCH₃): Two distinct singlets (or one singlet for 6H) around δ 3.2-3.4 ppm.
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Benzylic Proton (H2): A multiplet (quartet of doublets) around δ 2.9-3.1 ppm, coupled to both the acetal proton and the methyl protons.
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Methyl Protons (-CH₃): A doublet around δ 1.2-1.4 ppm, coupled to the benzylic proton.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of PPDA is characterized by the absence of a strong aldehyde C=O stretch (which would appear around 1725 cm⁻¹) and the presence of strong C-O stretching bands characteristic of the acetal group.
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~3030-3080 cm⁻¹: Aromatic C-H stretch.
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~2850-2990 cm⁻¹: Aliphatic C-H stretch (from methyl, methoxy, and methine groups).
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~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
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~1050-1150 cm⁻¹: Strong, characteristic C-O-C stretching bands of the acetal functional group.
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~700, 760 cm⁻¹: Bending vibrations for the monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 180 would be observed. A key and often dominant fragment in the mass spectrum of dimethyl acetals is the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion.
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m/z = 180: Molecular ion [C₁₁H₁₆O₂]⁺.
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m/z = 149: Loss of a methoxy radical [M - OCH₃]⁺. This fragment, [CH₃CH(C₆H₅)CH(OCH₃)]⁺, is often very prominent.
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m/z = 105: Represents the [C₆H₅CHCH₃]⁺ fragment, resulting from cleavage of the C1-C2 bond.
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m/z = 75: A characteristic fragment for dimethyl acetals, [CH(OCH₃)₂]⁺.
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m/z = 91: The tropylium ion [C₇H₇]⁺, a common fragment for compounds containing a benzyl group.
Chemical Reactivity and Stability
Hydrolysis: Reversion to Aldehyde
Acetals are stable to bases and nucleophiles but are sensitive to aqueous acid. The presence of an acid catalyst and water will hydrolyze the acetal back to the parent aldehyde and two equivalents of the alcohol. This reaction is the reverse of the synthesis mechanism.
Sources
- 1. 2-phenyl propionaldehyde dimethyl acetal, 90-87-9 [thegoodscentscompany.com]
- 2. 2-PHENYLPROPIONALDEHYDE(93-53-8) 1H NMR spectrum [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 2-Phenylpropionaldehyde dimethyl acetal | C11H16O2 | CID 62336 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
